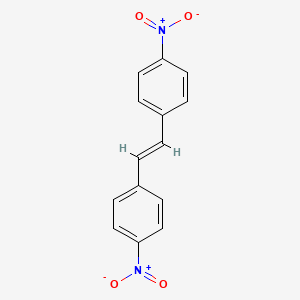

4,4'-Dinitrostilbene

Description

Historical Context of Stilbene (B7821643) Research in Organic Chemistry

The study of stilbene dates back to the 19th century, with its discovery in 1843 by French chemist Auguste Laurent. wikipedia.org The name "stilbene" originates from the Greek word "stilbo," meaning "I shine," a nod to the compound's lustrous appearance. wikipedia.org Early research focused on the fundamental synthesis and characterization of the parent compound and its simple derivatives. A significant milestone in the history of stilbene chemistry was the work of Arthur George Green and André Wahl in the late nineteenth century, who developed a process for the oxidative coupling of 4-nitrotoluene-2-sulfonic acid to form a disulfonated derivative of 4,4'-dinitrostilbene (B1234727). wikipedia.orgwikipedia.org This laid the groundwork for the synthesis of a variety of related compounds. Over the years, research has expanded to explore the photochemical properties of stilbenes, their utility in dye synthesis, and their presence in natural products. researchgate.netwikipedia.orgbenthamdirect.com The discovery of resveratrol, a naturally occurring stilbene, in 1940 spurred further interest in the biological activities of this class of compounds. benthamdirect.comresearchgate.net

Significance of Aromatic Nitro Compounds in Advanced Chemical Synthesis

Aromatic nitro compounds are of paramount importance in organic synthesis, serving as versatile intermediates for a vast range of chemical transformations. scispace.comresearchgate.net The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. wikipedia.org Historically, aromatic nitro compounds have been crucial precursors for the synthesis of anilines and their derivatives, which are fundamental building blocks in the production of dyes, pharmaceuticals, and agrochemicals. scispace.com

In more recent times, the focus of research has shifted towards utilizing the activating effect of the nitro group to orchestrate complex molecular syntheses. scispace.comsci-hub.se The facile conversion of the nitro group into various other functional groups, such as amines, hydroxylamines, and nitroso compounds, has broadened their synthetic utility. scispace.com This versatility makes aromatic nitro compounds indispensable in the construction of intricate molecular architectures and functional materials. researchgate.net

Positioning of this compound within the Stilbene Family in Academic Research

Within the extensive family of stilbenes, this compound holds a notable position in academic research due to the influence of its nitro functional groups. The presence of these strong electron-withdrawing groups at the para positions of the phenyl rings imparts unique electronic and optical properties to the molecule. ontosight.ai This has made this compound and its derivatives subjects of interest in materials science, particularly in the fields of nonlinear optics and photochromism. ontosight.ainasa.gov

Furthermore, the sulfonated analogue, this compound-2,2'-disulfonic acid, is a key industrial intermediate for the production of fluorescent whitening agents and direct dyes. chemicalbook.comgoogle.comvaluates.com Research into the synthesis and reactions of this derivative has been driven by its commercial importance. nih.govjustia.com The reduction of this compound and its sulfonated derivatives to the corresponding diamino compounds is a critical transformation, yielding precursors for a variety of dyes and optical brighteners. wikipedia.orgprepchem.com Academic studies have explored various methods for this reduction, including catalytic hydrogenation. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Dinitrostilbene and Its Derivatives

Advanced Synthetic Pathways to 4,4'-Dinitrostilbene (B1234727)

The industrial preparation of this compound-2,2'-disulfonic acid (DNS), a crucial intermediate for optical brighteners and dyes, has historically relied on the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA) in an aqueous alkaline medium. justia.comjustia.comwikipedia.org Early methods employed oxidants like sodium hypochlorite (B82951) or oxygen (from air) with a catalyst. justia.comjustia.comgoogle.com However, these purely aqueous processes suffered from significant drawbacks, including low yields (typically 60-75%), the formation of numerous by-products, and the need for high dilution due to the poor solubility of intermediates. justia.com To overcome these limitations, advanced synthetic pathways have been developed, focusing on improved catalyst and solvent systems.

The efficiency of the oxidative condensation of p-NTSA is significantly enhanced by the presence of specific catalysts, particularly when using air or pure oxygen as the oxidant. justia.comjustia.com Transition metal salts are effective for this purpose. justia.com Specific examples from process optimization studies include manganese (II) salts, such as manganese sulfate (B86663) (MnSO₄) and manganese (II) acetate, which have been shown to facilitate the reaction. justia.comgoogle.com In one documented process, using MnSO₄·H₂O as a catalyst resulted in a 93.9% yield of the disodium (B8443419) salt of DNS. justia.com Another variant used vanadyl sulfate (VOSO₄·5H₂O) to achieve a yield of 92.7%. justia.com The use of a catalytic amount of these metal salts is a key feature of modern, high-yield synthetic methods. justia.comgoogle.com

The choice of solvent is a critical factor in the synthesis of DNS. google.com While water is an inexpensive and non-hazardous solvent, its use alone leads to low yields and effluent treatment issues. justia.com Anhydrous processes using aprotic dipolar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) can produce high yields, but they are economically disadvantaged by the need for expensive, water-free reagents and solvent recovery systems. justia.comgoogle.com

A significant advancement has been the development of mixed solvent systems, which combine the advantages of both aqueous and non-aqueous methods. google.comgoogle.com These systems typically consist of water and an organic solvent such as an alcohol, ether, ester, or acetal. google.comgoogle.com This approach allows for the direct use of p-NTSA in its aqueous solution or solid form, eliminating costly drying steps. google.com The organic co-solvent enhances the solubility of reactants and intermediates, leading to higher reaction rates and yields. The water content in these mixed systems can range broadly, from 5% to 95% by weight, with preferred ranges often between 15% and 90%. google.comgoogle.com

The table below illustrates the effectiveness of various mixed organic solvent systems in the synthesis of disodium this compound-2,2'-disulfonate.

| Organic Solvent(s) | Base | Catalyst | Reaction Time (after addition) | Yield (% of theoretical) |

| Glycol dimethyl ether | Sodium Hydroxide (B78521) | Not specified | 6 hours | 90.0% google.com |

| Diglyme | Sodium Hydroxide | Not specified | 6 hours | 90.0% google.com |

| Triglyme | Sodium Hydroxide | Not specified | 6 hours | 88.1% google.com |

| 1,2-Ethanediol & Ethylene (B1197577) glycol dimethyl ether | Sodium Hydroxide | MnSO₄ | Not specified | 93.9% justia.com |

This table presents data sourced from patent literature describing the synthesis under various conditions.

Optimizing reaction conditions is essential for maximizing yield, purity, and throughput on both laboratory and industrial scales. justia.com Key parameters include temperature, pressure, and the concentration of reactants, particularly the strong base required for the condensation. google.comgoogle.com

In mixed water-organic solvent systems, reactions are typically conducted at temperatures around 40°C. justia.com When using a system with liquid ammonia, temperatures can be maintained between 0°C and 25°C under pressure. google.com The base, such as sodium hydroxide or aqueous ammonia, is crucial for the reaction mechanism. google.comgoogle.com Kinetic studies have shown that the reaction rate is highly dependent on the hydroxide concentration. researchgate.net By carefully controlling these parameters, processes have been developed that achieve significantly higher throughput than older aqueous methods. justia.com These optimized processes can lead to yields of disodium this compound-2,2'-disulfonate exceeding 95%. google.com

Electrochemical methods offer an alternative pathway for synthesizing E-4,4'-dinitrostilbene directly from nitroaromatic precursors like 4-nitrotoluene (B166481) or 4,4'-dinitrobibenzyl. uab.catrsc.org This approach avoids the use of chemical oxidants by employing electroreduction to generate reactive intermediates. Bulk electrolysis under optimized conditions has been shown to produce the target compound with significant yields. rsc.orgresearchgate.net

The table below summarizes the isolated yields for the electrochemical synthesis of E-4,4'-dinitrostilbene.

| Precursor | Solvent/Electrolyte | Isolated Yield |

| 4-Nitrotoluene | Acetonitrile (B52724) + 0.10 M NBu₄BF₄ | 40% uab.catresearchgate.net |

| 4,4'-Dinitrobibenzyl | Acetonitrile + 0.10 M NBu₄BF₄ | 67% uab.catresearchgate.net |

Data sourced from studies on electrochemical approaches to E-4,4'-dinitrostilbene synthesis. uab.catresearchgate.net

The electrochemical synthesis of E-4,4'-dinitrostilbene proceeds through a multi-step reduction mechanism. uab.catresearchgate.net The process begins with the electroreduction of the nitroaromatic precursor.

When starting from 4-nitrotoluene, the initial step is the formation of the 4-nitrotoluene anion radical (O₂NC₆H₄Me•⁻). uab.catresearchgate.net This species is stable on the short timescale of cyclic voltammetry but evolves during the longer duration of bulk electrolysis. researchgate.netresearchgate.net The proposed mechanism involves an intermolecular hydrogen transfer to form a benzylic anion, which then dimerizes to create 4,4'-dinitrobibenzyl. uab.cat

The 4,4'-dinitrobibenzyl, whether formed in situ from 4-nitrotoluene or used as the starting material, undergoes further electroreduction. It is reduced to its dianion (O₂NC₆H₄CH₂-CH₂C₆H₄NO₂²⁻). uab.catresearchgate.net This dianion is not stable on the electrolysis timescale and evolves to form the more stable E-4,4'-dinitrostilbene dianion (E-O₂NC₆H₄CH=CHC₆H₄NO₂²⁻). uab.catresearchgate.netresearchgate.net The final step is the work-up of the reaction mixture with water, which neutralizes the dianion to yield the final product, E-4,4'-dinitrostilbene. researchgate.net

Synthesis of Precursors and Related Dinitrostilbene (B14013056) Derivatives

Catalytic Hydrogenation for Diamine Precursor Synthesis

The catalytic hydrogenation of this compound derivatives is a crucial step in the synthesis of their corresponding diamines, which are valuable intermediates for products like optical brighteners. wikipedia.org Specifically, 4,4'-diaminostilbene-2,2'-disulfonic acid is prepared by the catalytic reduction of this compound-2,2'-disulfonic acid. google.com

A variety of catalysts and reaction conditions have been explored to optimize this transformation, with a focus on achieving high yields and purity. The choice of catalyst and the control of reaction parameters such as temperature, pressure, and pH are critical for the selective reduction of the nitro groups without affecting the stilbene (B7821643) double bond.

One effective method involves the use of a cobalt catalyst. The hydrogenation of an alkali metal salt of this compound-2,2'-disulfonic acid in an aqueous medium using a cobalt catalyst at temperatures between 70°C and 180°C and a hydrogen pressure of 5 to 150 bars, while maintaining a pH of 6.0 to 8.5, can produce the diamino-acid in over 95% yield and high purity. google.com A specific example using Raney cobalt at 120-125°C and 50-80 bars of H₂ resulted in the completion of the reaction in 30 minutes. google.com

Another highly selective catalytic system is the bimetallic Pd-Cu catalyst supported on sibunite. This catalyst has been shown to be highly active and stable for the liquid-phase hydrogenation of this compound-2,2'-disulfonic acid to 4,4'-diaminostilbene-2,2'-disulfonic acid in water, achieving yields of 91-92%. rasayanjournal.co.in The optimal conditions for this process have been determined, and the catalyst demonstrates stability over multiple reaction cycles. rasayanjournal.co.in

Nickel catalysts, such as Raney nickel and Urushibara nickel, have also been employed. The catalytic reduction of disodium this compound-2,2'-disulfonate in an aqueous medium with a pH adjusted to a range of 5 to 10 using a buffer, or in an alcohol medium with a low water content, can yield the desired diamine in yields exceeding 98%. google.com

Table 2: Catalytic Hydrogenation of this compound-2,2'-disulfonic Acid

| Catalyst | Reaction Medium | Temperature | Hydrogen Pressure | pH | Yield of 4,4'-Diaminostilbene-2,2'-disulfonic Acid |

| Cobalt (Raney Cobalt) | Aqueous | 70-180°C | 5-150 bar | 6.0-8.5 | >95% google.com |

| Pd-Cu/sibunite | Aqueous | Optimized | Optimized | - | 91-92% rasayanjournal.co.in |

| Nickel (Raney, Urushibara) | Aqueous/Alcohol | 55-160°C | 3-30 kg/cm ² | 5-10 | >98% google.com |

Synthesis of Hydroxyl and Methoxy (B1213986) Substituted Dinitrostilbenes

The synthesis of hydroxyl and methoxy-substituted dinitrostilbenes can be accomplished through various synthetic methodologies, including condensation reactions and palladium-catalyzed cross-coupling reactions like the Heck reaction. These substituted stilbenes are of interest for their potential applications in materials science and as intermediates in the synthesis of more complex molecules.

One approach involves the condensation of a substituted aldehyde with a nitrotoluene derivative. For instance, a series of stilbene moieties, including those with hydroxyl and methoxy groups on a 2-hydroxy-2′,4′-dinitrostilbene skeleton, have been synthesized by the condensation of a suitable 2-hydroxyaldehyde and 2,4-dinitrotoluene (B133949) using pyrrolidine (B122466) as a catalyst. iupac.org

The Wittig reaction provides another route to stilbene derivatives. For example, the synthesis of 4-methoxy-4-methyl stilbene has been reported, highlighting the stereoselectivity of the reaction. wiley-vch.de

The Heck reaction is a versatile method for the synthesis of substituted stilbenes. numberanalytics.comwikipedia.org It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.comwikipedia.org This method has been used to synthesize a variety of acetoxy- and methoxystilbenes. beilstein-journals.org For example, 4-methoxy-4'-nitrostilbene (MONS), a nonlinear optical material, has been synthesized, and its single crystals have been grown. nih.gov The synthesis of 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) has also been reported. researchgate.net

The synthesis of disodium this compound-2,2'-disulfonate itself starts from the sulfonation of 4-nitrotoluene to give 4-nitrotoluene-2-sulfonic acid, which is then oxidized with sodium hypochlorite. wikipedia.org This process can be adapted for substituted precursors to yield functionalized dinitrostilbene derivatives.

Mechanistic Investigations of this compound Chemical Reactions

Photochemical Reaction Mechanisms of this compound Derivatives

The trans-cis photoisomerization of this compound and its derivatives is a fundamental photochemical process that has been the subject of detailed mechanistic studies. The reaction proceeds through excited singlet and/or triplet states, and the efficiency of the isomerization, as quantified by the quantum yield (Φ), is highly dependent on the substitution pattern of the stilbene core and the nature of the solvent.

Upon photoexcitation, the initially formed excited singlet state can undergo intersystem crossing to the triplet state. It is known that the nitro group facilitates this process. ntu.edu.tw The trans → cis isomerization can then occur from either the singlet or the triplet manifold. For 4-(N,N-dimethylamino)-4′-nitrostilbene (DNS), it has been reported that the triplet mechanism is the dominant pathway for photoisomerization. ntu.edu.tw

The quantum yields for both the forward (trans → cis, Φt→c) and reverse (cis → trans, Φc→t) isomerization are influenced by solvent polarity. For some derivatives, the triplet yield is substantial in nonpolar solvents like benzene (B151609) or toluene (B28343) and smaller in polar solvents. researchgate.net For instance, with 4-hydroxy-4'-nitrostilbene, the triplet state was detected by flash photolysis, and its yield was found to be significant in benzene and low in acetonitrile. researchgate.net

In the case of 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) in aqueous solution, the main photochemical process is a reversible trans-cis isomerization. The quantum yields for the trans → cis and cis → trans isomerizations have been evaluated to be 0.30 and 0.24, respectively. researchgate.net

The presence of electron-donating groups, such as a methoxy group, can also influence the photochemical behavior. For 4-methoxy-4'-nitrostilbene, research has been conducted on its photochemistry in the context of holographic recording materials. nasa.gov The introduction of different substituents can alter the energy levels of the excited states and the barriers to isomerization, thereby affecting the quantum yields. mdpi.comdiva-portal.orgnih.gov For example, in a series of styrylbenzazole photoswitches, the addition of a methoxy substituent was found to reduce the conversion to the Z (cis) isomer and increase the quantum yields for both forward and backward isomerization. diva-portal.org

Table 3: Photoisomerization Quantum Yields of Dinitrostilbene Derivatives

| Compound | Solvent | Φ(trans→cis) | Φ(cis→trans) |

| 4,4′-Dinitrostilbene-2,2′-disulfonate | Water | 0.30 researchgate.net | 0.24 researchgate.net |

| 4-Hydroxy-4'-nitrostilbene | Benzene | - | - |

| 4-Hydroxy-4'-nitrostilbene | Acetonitrile | - | - |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | - | - | - |

| 4-methoxy-styrylbenzothiazole | - | Increased | Increased |

Role of Intramolecular Charge Transfer (ICT) in Photoreactivity

Redox Chemistry of this compound

The electrochemical behavior of cis- and trans-4,4'-dinitrostilbene has been studied in aprotic polar solvents. uab.cat In cyclic voltammetry, these compounds show reversible waves corresponding to fast two-electron transfers. uab.cat The dianions formed by the electroreduction of both cis- and trans-4,4'-dinitrostilbene are stable on the cyclic voltammetry timescale. researchgate.net However, on a longer timescale, such as during bulk electrolysis, the dianion of the cis-isomer evolves to form the more stable E-4,4'-dinitrostilbene dianion. researchgate.net

The electrochemical reduction of related compounds like 4,4'-dinitrobibenzyl can also lead to the formation of E-4,4'-dinitrostilbene. uab.cat Bulk electrolysis of 4,4'-dinitrobibenzyl in acetonitrile has been shown to yield E-4,4'-dinitrostilbene with an isolated yield of 67%. uab.catresearchgate.net During these reactions, the presence of radical anions of dinitrostilbene has been confirmed by EPR and UV-visible spectroscopy. uab.cat In some cases, trace amounts of by-products such as 4,4'-dinitrostilbine and bis(4-nitrophenyl)ethanodione have been identified. uab.cat

Table 2: Electrochemical Data for this compound

| Compound/Process | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| trans-4,4'-Dinitrostilbene | Standard Potential (E⁰) | -1.15 V | Reduction scan | uab.cat |

| trans-4,4'-Dinitrostilbene | Peak Width (ΔEp) | 88 mV | Reduction scan | uab.cat |

| trans-4,4'-Dinitrostilbene | Number of Electrons (n) | 1.6 | Reduction scan | uab.cat |

| Electrolysis of 4,4'-Dinitrobibenzyl | Isolated Yield of E-4,4'-dinitrostilbene | 67% | ACN + 0.10 M NBu₄BF₄ | uab.catresearchgate.net |

Zero-valent iron (ZVI) is an effective reducing agent for this compound and its derivatives due to its low standard reduction potential (-0.44 V for Fe²⁺/Fe). researchgate.net The primary reaction involves the reduction of the nitro groups to amino groups. heraproject.comresearchgate.net For instance, this compound-2,2'-disulfonic acid (DNS) is reduced to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD). heraproject.com

However, the reduction process can be accompanied by the formation of by-products. One significant by-product identified during the ZVI reduction of DNS is 5-amino-2-formylbenzene sulfonic acid (AFBS). researchgate.net The formation of AFBS is influenced by factors such as pH and temperature, and it is favored in dilute solutions of DNS. researchgate.net This suggests that competitive oxidative reactions involving the cleavage of the C=C double bond can occur during the reduction process. researchgate.net The use of ZVI can be part of a combined treatment process, for example, followed by anaerobic-aerobic biological treatment, to achieve complete degradation of chlorinated nitroaromatic compounds. nih.gov The initial reduction by ZVI enhances biodegradability and reduces toxicity. nih.gov ZVI's ability to degrade a wide range of contaminants has made it a popular choice for in situ chemical reduction. siremlab.com

The oxidation of this compound and its derivatives can lead to various products. In the synthesis of this compound-2,2'-disulfonic acid (DNS) from p-nitrotoluene-o-sulfonic acid (NTS) via air oxidation, by-products can form either from the direct oxidation of NTS or from the degradation of the DNS product itself. researchgate.net

During the treatment of wastewater containing 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD), a derivative of dinitrostilbene, reaction with Fe(III) aqua complexes can lead to degradation. researchgate.net This process involves epoxidation of the double bond, followed by oxidative cleavage, resulting in the formation of 5-amino-2-formyl-benzenesulfonic acid. researchgate.net Similarly, reactions of p-nitrobenzyl halides in the presence of a base and air can produce cis- and trans-4,4'-dinitrostilbene epoxides, presumably via the formation of 4-nitrobenzaldehyde. mst.edu

In the context of catalytic reduction of DNS, various by-products have been observed. Besides the hydrogenation of the C=C bond, the formation of diazo compounds and other colored products has been noted. researchgate.net One study identified the formation of a trisazo compound, which is identical to a direct dye, during the reduction of DNS with hydrogen on a Raney Nickel catalyst. researchgate.net

Reduction Mechanisms with Zero-Valent Iron (ZVI)

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

The study of reaction kinetics and thermodynamics provides fundamental insights into the formation, transformation, and stability of this compound and its derivatives. These studies are crucial for optimizing synthetic protocols and understanding the underlying mechanisms of their chemical reactions.

Research Findings on Reaction Kinetics

Kinetic investigations into the synthesis and reactions of dinitrostilbene derivatives have elucidated reaction orders, rate-determining steps, and the influence of various parameters. For instance, the synthesis of substituted stilbenes, including nitro-substituted variants, via Knoevenagel condensation under phase transfer catalyst (PTC) conditions has been shown to behave as a typical second-order reaction. researchgate.net

A kinetic study on the aqueous air oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) to produce 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) established a specific rate equation. researchgate.netresearchgate.net The reaction rate was found to be dependent on the concentrations of both the dinitrobibenzyl derivative and hydroxide ions. researchgate.netresearchgate.net The derived rate equation is expressed as: -d[DND]/dt = k[DND][OH]1.4 researchgate.netresearchgate.net

Similarly, for the oxidation of p-nitrotoluene-o-sulfonic acid (NTS), a precursor in DNS synthesis, the rate equation was determined to be: -d[NTS]/dt = k[NTS][OH]2.8 researchgate.netresearchgate.net

Mechanistic studies on other stilbene syntheses have identified the rate-determining step. For example, in a potassium tert-butoxide-mediated elimination of cyanide to form the stilbene framework, the deprotonation reaction is believed to be the rate-determining step, consistent with an E1cB mechanism. thieme-connect.com This was supported by a measured kinetic isotope effect of 5.2 when comparing benzyl (B1604629) alcohol with its deuterated counterpart. thieme-connect.com Furthermore, kinetic studies have been performed on the nucleophilic addition of various amines to α-cyano-4-nitrostilbene and α-cyano-2,4-dinitrostilbene. acs.org In a different context, the inhibitory effects of stilbene derivatives on biological processes have been quantified, with this compound-2,2'-disulfonic acid (DNDS) showing only slight effects on K-Cl cotransport at a concentration of 1 mM. nih.gov

| Reaction | Derivative | Kinetic Finding | Source |

|---|---|---|---|

| Oxidation to DNS | 4,4′-Dinitrobibenzyl-2,2′-disulfonic acid (DND) | Rate Equation: -d[DND]/dt = k[DND][OH]1.4 | researchgate.netresearchgate.net |

| Oxidation of NTS | p-Nitrotoluene-o-sulfonic acid (NTS) | Rate Equation: -d[NTS]/dt = k[NTS][OH]2.8 | researchgate.netresearchgate.net |

| Knoevenagel Condensation | Substituted Stilbenes | Behaves as a typical second-order reaction. | researchgate.net |

| Cyanide Elimination | Benzylic precursors | Deprotonation is the rate-determining step (E1cB mechanism). | thieme-connect.com |

| Inhibition of K-Cl Cotransport | This compound-2,2'-disulfonic acid (DNDS) | Slight inhibitory effect at 1 mM concentration. | nih.gov |

Research Findings on Thermodynamic Properties

Thermodynamic studies offer critical data on the stability and energy changes associated with this compound and its isomers. The National Institute of Standards and Technology (NIST) provides standard thermochemical data for trans-4,4'-dinitrostilbene. nist.govnist.gov These values are fundamental for calculating reaction enthalpies and assessing the energetic landscape of synthetic pathways.

Computational studies have also provided insight into the thermodynamics of nitrostilbene derivative reactions. researchgate.net For instance, the relative Gibbs free energy (G) has been calculated for various products in different solvents, indicating thermodynamic favorability. researchgate.net In one study, the average relative Gibbs free energy in three solvents for four different products (P1, P2, P3, P4) was calculated, showing that product P4 is the most thermodynamically stable. researchgate.net The study also determined that in the presence of excess protons, product P2 is the most favorable from both a kinetic and thermodynamic standpoint. researchgate.net

In the context of separation and purification processes, the thermodynamics of adsorption involving wastewater from this compound-2,2'-disulfonic acid (DNS) production have been investigated. researchgate.net These studies indicate that the adsorption of certain compounds from the wastewater is an exothermic and spontaneous process. researchgate.net

| Compound/Product | Thermodynamic Parameter | Value | Units | Source |

|---|---|---|---|---|

| trans-4,4'-Dinitrostilbene | Standard Enthalpy of Formation (ΔfH°solid) | 54.9 ± 1.3 | kJ/mol | nist.gov |

| trans-4,4'-Dinitrostilbene | Standard Enthalpy of Combustion (ΔcH°solid) | -6993.1 ± 1.3 | kJ/mol | nist.gov |

| Nitrostilbene Derivative Product (P1) | Average Relative Gibbs Free Energy (G) | -60.25 | kcal/mol | researchgate.net |

| Nitrostilbene Derivative Product (P2) | Average Relative Gibbs Free Energy (G) | -112.1 | kcal/mol | researchgate.net |

| Nitrostilbene Derivative Product (P3) | Average Relative Gibbs Free Energy (G) | -112.09 | kcal/mol | researchgate.net |

| Nitrostilbene Derivative Product (P4) | Average Relative Gibbs Free Energy (G) | -118.46 | kcal/mol | researchgate.net |

Spectroscopic and Computational Characterization of 4,4 Dinitrostilbene

Advanced Spectroscopic Analyses

A suite of sophisticated spectroscopic methods is employed to probe the various facets of 4,4'-dinitrostilbene's behavior, from isomer identification to the fleeting moments of its excited states.

Ultraviolet-Visible Spectroscopy for Isomer Identification and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for distinguishing between the cis and trans isomers of This compound (B1234727). The difference in the spatial arrangement of the nitro groups relative to the central double bond leads to distinct electronic transitions, resulting in different absorption spectra. The more planar trans isomer typically exhibits a higher molar absorptivity and a bathochromic (red) shift in its absorption maximum compared to the non-planar cis isomer due to more effective conjugation. nasa.gov This difference in absorption allows for the quantification of isomeric ratios in a mixture. nasa.gov The position of the absorption maximum can also be influenced by the polarity of the solvent. rsc.org

Table 1: Illustrative UV-Vis Absorption Data for Stilbene (B7821643) Derivatives

| Compound/Isomer | Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| trans-4-Methoxy-4'-nitrostilbene | Chloroform | Not specified | Not specified |

| cis-4-Methoxy-4'-nitrostilbene | Chloroform | Not specified | Not specified |

| trans-4-Nitrostilbene | Toluene (B28343) | Not specified | Not specified |

| trans-2,4-Dinitrostilbene | Toluene | Not specified | Not specified |

| This compound-2,2'-disulfonic acid | Aqueous | ~350, ~440 (n→π*) | Not specified |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the physical separation of the cis and trans isomers of this compound. shu.ac.uk This technique is also crucial for assessing the purity of synthesized batches. The separation is typically achieved using a column packed with a stationary phase (e.g., alumina) and a mobile phase (e.g., a mixture of ether and hexane). nasa.gov The different polarities and shapes of the isomers lead to different retention times on the column, allowing for their effective separation and collection. nasa.gov HPLC can also be used to monitor the progress of reactions involving this compound. utl.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level structural information, making it invaluable for characterizing reaction intermediates. bruker.comosti.gov In the study of the synthesis or reactions of this compound, ¹H NMR and ¹³C NMR can identify the chemical structure of transient species. shu.ac.uknih.gov For example, in the synthesis of hexanitrostilbene (B7817115) from trinitrotoluene, ¹H NMR was used to identify intermediates such as the trinitrobenzyl anion and complexes of hexanitrobibenzyl. shu.ac.uk While direct NMR data on this compound intermediates is sparse in the search results, the principle of using NMR to elucidate the structure of transient species is well-established. bruker.comosti.govnih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques are essential for understanding the ultrafast processes that occur after this compound is excited by light. These methods can track the evolution of the excited state on femtosecond to picosecond timescales. researchgate.net Studies on related nitro-stilbene derivatives, such as 4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), reveal complex excited-state dynamics that are highly sensitive to the solvent polarity. mdpi.com Upon photoexcitation, these molecules can undergo intramolecular charge transfer (ICT), leading to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com Time-resolved fluorescence and transient absorption spectroscopy have been used to measure the lifetimes of these excited states, which can range from picoseconds to nanoseconds. researchgate.netacs.org

Femtosecond Stimulated Raman Spectroscopy (FSRS) in Mechanistic Studies

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique that provides time-resolved vibrational information, offering a "molecular movie" of structural changes during a photochemical reaction. nih.govhhu.de By probing the vibrational modes of the molecule as it evolves in the excited state, FSRS can reveal the specific structural dynamics, such as bond rotations and stretches, that constitute the reaction coordinate. nih.govrsc.org For instance, in studies of similar molecules, FSRS has been used to observe the structural changes associated with intramolecular charge transfer, providing direct evidence for the twisting of specific molecular groups on a femtosecond timescale. researchgate.net This technique allows researchers to distinguish between different proposed reaction mechanisms by directly observing the transient structures involved. hhu.dersc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial for complementing experimental findings and providing deeper insights into the properties and reactivity of this compound. rsc.orgacs.org These computational approaches can be used to:

Predict Molecular Geometries: Optimize the ground and excited state structures of the cis and trans isomers. rsc.org

Calculate Spectroscopic Properties: Simulate UV-Vis spectra, which can aid in the interpretation of experimental data.

Explore Reaction Pathways: Map out the potential energy surfaces for isomerization and other photochemical reactions, identifying transition states and intermediates. mdpi.com

Understand Electronic Structure: Analyze the molecular orbitals involved in electronic transitions, providing a basis for understanding the observed photophysical behavior. rsc.org

For example, computational studies on related molecules have been used to investigate the nature of the excited states, including the charge transfer character and the roles of different rotational coordinates in the formation of TICT states. mdpi.com

Density Functional Theory (DFT) Calculations for Ground-State Properties and Interactions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. illinois.educond-mat.de This approach reduces the complexity of the many-electron problem to a more manageable one involving the electron density as the fundamental variable. wikipedia.orgharvard.edu In practice, the Kohn-Sham formulation of DFT maps the interacting system onto a fictitious non-interacting system moving in an effective potential, which allows for the calculation of the ground-state energy and density. wikipedia.orgcond-mat.de

For this compound, DFT calculations are crucial for determining its most stable three-dimensional geometry (conformation) in the ground state. The trans-(E)-isomer of DNS is characterized by a planar, rigid molecular structure which is essential for its electronic and optical properties. ontosight.ai DFT is employed to optimize the molecular geometry, calculating bond lengths, angles, and torsional angles that correspond to the minimum energy configuration.

Furthermore, DFT is used to analyze intermolecular interactions, which are critical for understanding the behavior of DNS in condensed phases. For instance, in studies of solid solutions, DFT can calculate the pairwise interaction energies between DNS molecules and other components. acs.org These calculations help predict the miscibility of components and the energetics of crystal packing. acs.org The analysis of non-covalent interactions, such as π-π stacking and hydrogen bonding, is also enabled by DFT, providing insight into how molecules arrange themselves in a solid lattice or interact with solvent molecules. researchgate.netresearchgate.net

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of ground-state geometry and electronic structure. | Provides optimized bond lengths, angles, and torsional angles. Determines the most stable molecular conformation. |

| Analysis of intermolecular interaction energies. | Predicts miscibility in solid solutions and stability of crystal packing. acs.org | |

| Investigation of non-covalent interactions. | Elucidates the role of π-π stacking and other forces in molecular assemblies. researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

To understand the optical properties of this compound, such as its absorption of light, it is necessary to model its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. rsc.orgarxiv.orguci.edu TD-DFT calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, allowing for the prediction of electronic excitation energies and oscillator strengths. uci.edursc.org These calculations are essential for interpreting and predicting UV-visible absorption spectra. rsc.orgresearchgate.net

For molecules like DNS, TD-DFT can model the transition from the ground state (S₀) to the first singlet excited state (S₁), providing the energy of this transition, which corresponds to the wavelength of maximum absorption (λmax). rsc.org The method also helps to characterize the nature of the excited state, such as identifying it as a π-π* or charge-transfer (CT) state. The strong electron-withdrawing nitro groups in DNS significantly influence its electronic transitions. ontosight.ai TD-DFT calculations can quantify how these substituents affect the excited-state properties and contribute to the molecule's potential for applications in nonlinear optics. ontosight.airesearchgate.net

Conical Intersection and Intersystem Crossing Network Analysis

Following photoexcitation, molecules must dissipate the absorbed energy to return to the ground state. This relaxation process often involves non-adiabatic pathways, which are points where the Born-Oppenheimer approximation breaks down. wikipedia.org Two critical features of these pathways are conical intersections (CIs) and intersystem crossings (ISCs). A conical intersection is a point where two electronic potential energy surfaces of the same spin multiplicity become degenerate, providing an efficient "funnel" for rapid internal conversion back to the ground state. wikipedia.org Intersystem crossing is a radiationless transition between two electronic states with different spin multiplicities, for example, from a singlet (S₁) to a triplet (T₁) state. mdpi.comrsc.org

For stilbene-like molecules, the network of CIs and ISCs governs the dynamics of photoisomerization (e.g., trans-to-cis) and other photorelaxation channels. mdpi.com Computational analysis can map these complex potential energy surfaces to identify the geometries of key CIs and ISCs. mdpi.comresearchgate.net For example, in a substituted stilbene, after excitation to the S₁ state, the molecule can evolve along different coordinates, such as twisting around the central C=C double bond. This twisting can lead to a CI with the ground state, facilitating isomerization. mdpi.com Alternatively, the molecule might encounter a region where the S₁ and a triplet state (like T₂) are close in energy, enabling an ISC. The relaxation would then proceed through the triplet manifold. mdpi.comresearchgate.net The relative energies of these intersections and the barriers to reach them determine the quantum yields of fluorescence and isomerization. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, allowing for the exploration of the molecule's conformational landscape and the influence of its environment. nih.govillinois.edu

MD simulations are valuable for the conformational analysis of flexible molecules, though the rigid structure of trans-DNS limits its conformational freedom. ontosight.ai However, these simulations are particularly powerful for understanding solvent effects. The interaction between a solute molecule and the surrounding solvent molecules can significantly alter its properties and dynamic behavior. rsc.orgillinois.edu MD simulations explicitly model the solvent molecules, capturing effects like hydrogen bonding and dielectric screening. nih.govillinois.edu Studies on related nitrostilbenes have shown that solvent polarity dramatically influences excited-state dynamics, modulating the relative energies of different states and the rates of intersystem crossing. rsc.org In polar solvents, charge-transfer states can be stabilized, altering the relaxation pathways compared to those in nonpolar solvents. rsc.orgrsc.org

Molecular Modeling of Solid Solution Formation and Polarity

Molecular modeling is a powerful tool for investigating the properties of multicomponent crystalline materials, such as solid solutions. A notable example is the system composed of nonpolar this compound (DNS) and dipolar 4-chloro-4'-nitrostilbene (B11997275) (CNS). acs.org Computational studies have been performed to understand the miscibility of these two compounds and the emergence of polarity in the resulting solid solution crystals. acs.orgacs.orgnih.gov

Using force-field methods, molecular modeling can predict the formation of solid solutions by calculating the lattice energy and the excess energy of mixing the two components in the solid state. acs.org For the CNS/DNS system, calculations predicted that a solid solution could form across the entire composition range. acs.orgnih.gov

A key finding from these models is that properties of the solid solution are not uniform and can be heavily influenced by surface effects during crystal growth. acs.orgacs.org By computing the intermolecular interaction energies at the growing crystal surfaces, it is possible to model how guest molecules (CNS) incorporate into the host lattice (DNS). This allows for the calculation of distribution coefficients and the prediction of growth-induced polarity, where the dipolar CNS molecules align preferentially in certain crystal sectors. acs.orgrsc.org The result is a crystal composed of sectors with different compositions and polarities, demonstrating that a solid solution may not be a homogeneous entity. acs.orgacs.org

| Parameter | Description | Relevance to CNS/DNS Solid Solution |

| Mixing Energy | The excess energy resulting from mixing two components in a solid lattice. acs.org | Calculation predicted solid solution formation is favorable across all compositions. acs.orgnih.gov |

| Interaction Energies | Pairwise energies calculated between molecules at the crystal surface. acs.org | Used in a mean-field model to determine the distribution of molecules and their orientation. acs.org |

| Distribution Coefficient | A measure of how the guest molecule (CNS) is distributed between the solid and solution phases during growth. | Calculated from interaction energies to predict the composition of different crystal sectors. acs.org |

| Growth-Induced Polarity | The net alignment of dipolar molecules within the crystal lattice due to surface effects during growth. acs.orgrsc.org | Modeling predicted the formation of bi-polar structures with sectors of varying polarity. acs.orgrsc.org |

Advanced Applications of 4,4 Dinitrostilbene in Contemporary Research

Materials Science Applications

The exploration of 4,4'-Dinitrostilbene (B1234727) and its derivatives in materials science is driven by their versatile chemical functionalities and predictable structure-property relationships.

The presence of strong electron-withdrawing nitro groups in the this compound structure is fundamental to its significant nonlinear optical (NLO) properties. ontosight.ai These groups enhance the molecular hyperpolarizability, making the compound a prime candidate for NLO materials. ontosight.ai Research into diaromatic stilbene (B7821643) derivatives has focused on creating new, efficient materials for second harmonic generation (SHG), a key NLO phenomenon. rsc.org

In one study, a series of polar stilbene derivatives were synthesized and their NLO activity was evaluated. The stilbene polymorph 1a·non-centro (2-chloro-3,4-dimethoxy-4′-nitrostilbene) exhibited an NLO activity over 32 times that of the urea (B33335) reference, a standard for NLO measurements. rsc.org This highlights the potential of engineering stilbene-based molecules for high-performance optical applications. While some derivatives show modest SHG intensity, the significant activity of others underscores the tunability of these materials. rsc.org The planar structure and potential for π-π stacking also make this compound a compound of interest for organic electronics and fluorescent materials. ontosight.ai

| Compound/Polymorph | Second Harmonic Generation (SHG) Intensity (vs. Urea) |

| 1a·non-centro (Stilbene derivative) | >32x |

| 1b (Stilbene derivative) | 0.04x |

| 2a (Diphenylbutadiene derivative) | 0.18x |

The principle of photoisomerization, specifically the cis-trans isomerization of the central ethylene (B1197577) bridge in stilbene derivatives, is the foundation for their use in holographic recording media. nasa.govnasa.gov This reversible transformation, induced by light, causes a change in the material's refractive index, allowing for the writing and erasing of phase holograms. nasa.gov

NASA-supported research has explored organic photorefractive materials for reversible holographic memory systems, with a focus on stilbene derivatives. nasa.govnasa.gov While much of the work centered on compounds like 4-methoxy-4'-nitrostilbene, studies also commenced on water-soluble derivatives, specifically the salts of this compound-2,2'-disulfonic acid. nasa.gov The goal is to create a workable cis-trans isomerization system for high-speed, high-capacity holographic storage. nasa.gov The process involves trapping the stilbene derivative within a polymer matrix, such as a gel, to restrict diffusion and maintain the integrity of the recorded holographic image. nasa.gov The principle relies on the photoinduced optical anisotropy that appears when the material is illuminated with polarized light. researchgate.net

In polymer engineering, crosslinking is a crucial process that enhances the mechanical strength, thermal stability, and solvent resistance of polymers by forming a three-dimensional network. rjpdft.comiupac.org Stilbene derivatives have been investigated as components in crosslinking systems. For instance, the sulfonated derivative, this compound-2,2'-disulfonic acid (DNDS), is recognized as a cross-linking reagent. nih.gov

The functionalization of polymers with photoreactive molecules allows for photocrosslinking. The azide (B81097) derivative, disodium (B8443419) 4,4'-diazidostilbene-2,2'-disulfonate, which can be synthesized from this compound-2,2'-disulfonic acid, exhibits unique photochemical reactivity. Upon UV irradiation, it generates highly reactive nitrene intermediates that can form covalent bonds, effectively crosslinking polymer chains. This contrasts with the amino derivatives, which are valued for fluorescence rather than crosslinking. Another approach in polymer chemistry is the use of keto-hydrazide chemistry, where a pendant ketone moiety on one polymer chain reacts with a hydrazide moiety on a crosslinking agent like adipic acid dihydrazide (ADH) to form a stable bond, a process that can be incorporated into acrylic emulsions. gantrade.com While not a direct application of this compound, its derivatives serve as foundational molecules for creating these functional crosslinking systems. nih.gov

This compound, particularly its sulfonated form, this compound-2,2'-disulfonic acid (DNS acid), is a vital intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners. lookchem.comresearchgate.netchemicalbook.comwikipedia.org These agents function by absorbing light in the near-UV spectrum (300–400 nm) and re-emitting it in the blue region of the visible spectrum (420–470 nm). industrialchemicals.gov.aunih.gov This fluorescence counteracts the natural yellowish hue of materials like textiles and paper, making them appear whiter and brighter. lookchem.comindustrialchemicals.gov.au

The manufacturing process involves the reduction of DNS acid to produce 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid). researchgate.netwikipedia.orgresearchgate.net This diamino compound serves as the core structure for a large family of commercial optical brighteners. industrialchemicals.gov.au The DSD acid is then typically reacted with other molecules, such as cyanuric chloride and various amines, to build larger, more complex fluorophores with enhanced optical properties. industrialchemicals.gov.aunih.gov Only the trans-stilbene (B89595) configuration exhibits the desired fluorescence; the cis-isomer is not fluorescent. industrialchemicals.gov.au

The strong nonlinear optical properties of stilbene derivatives make them promising candidates for electro-optic (EO) modulators. ontosight.airsc.org EO modulators are devices that control the properties of light, such as its phase or amplitude, in response to an applied electric field. numberanalytics.comazooptics.com This effect relies on materials whose refractive index changes with the applied field. numberanalytics.com While specific EO modulators built directly with this compound are not widely documented, its demonstrated high NLO activity is the key prerequisite for such applications. rsc.org

In the realm of organic light-emitting diodes (OLEDs), stilbene derivatives are being explored as host and emissive materials. Research has demonstrated the fabrication of highly efficient, pure blue OLEDs using 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS) as a host material doped with carbazole. researchgate.net These devices exhibited a low turn-on voltage of 3.5 V, strong blue emission at 445 nm, and high luminance. researchgate.net The planar structure of stilbenes like this compound facilitates the π-π stacking interactions beneficial for charge transport in organic electronic devices, indicating its potential in this area. ontosight.ai

| Parameter | Value |

| Turn-on Voltage | 3.5 V |

| Emission Peak | 445 nm (Pure Blue) |

| External Quantum Efficiency | ~1.5% |

| Power Efficiency | 1.53 lm/W @ 5.5 V |

| Maximum Luminance | 20,200 cd/m² @ 7 V |

This technique of "symmetry reduction" through doping is a powerful method for designing new functional materials. acs.org The grown-in polarity of these solid solution crystals has been confirmed using advanced techniques like scanning pyroelectric microscopy (SPEM). nih.gov These studies revealed a bipolar structure in the grown crystals, confirming that molecular recognition at the crystal surfaces during growth leads to an orientational ordering of the guest molecules, thereby breaking the centrosymmetry of the host lattice and creating a functional pyroelectric material. rsc.orgnih.gov

Exploration in Electro-Optic Modulators and Organic Light-Emitting Diodes

Biological and Biomedical Research Investigations

The unique chemical structure of this compound and its analogues has led to their use in several specialized areas of biological and biomedical research. These applications range from serving as precursors in the synthesis of other important molecules to directly modulating the activity of key cellular proteins.

Precursor Role in Biologically Active Compound Synthesis

This compound, particularly in its sulfonated form (this compound-2,2'-disulfonic acid or DNDS), serves as a crucial starting material for the synthesis of various biologically and industrially significant compounds. A primary application is in the production of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS), a key intermediate for a large family of fluorescent whitening agents and direct dyes. The synthesis involves the reduction of the two nitro groups of DNDS to amino groups, typically through methods like Béchamp reduction using iron powder or through catalytic hydrogenation.

The resulting diamino compound is then used to create a variety of dyes. For instance, it is a precursor for commercially important dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40 through reactions with aniline (B41778) derivatives. Furthermore, derivatives of 4,4'-diamino-stilbene-2,2'-disulfonic acid have been developed for their superior fluorescence intensity, establishing a foundation for understanding how modifications to the stilbene structure can significantly alter photochemical properties.

Enzyme Immobilization and Biocatalyst Development

While this compound itself is not directly used for enzyme immobilization, its derivative, 4,4'-Diazido-2,2'-stilbenedisulfonic acid (DAS), is a notable reagent in this field. Enzyme immobilization is a process that enhances the stability and reusability of enzymes, which is critical for their use in industrial biocatalysis. The diazido derivative functions as a water-soluble, photo-crosslinking reagent. Upon exposure to light, the azide groups generate highly reactive nitrene intermediates that can form stable covalent bonds with proteins, effectively immobilizing enzymes onto solid supports like fibroin. This method has been shown to enhance the thermal stability and reusability of enzymes such as glucose oxidase, which is valuable for applications in biosensors and biocatalysis.

Nucleic Acid Detection through Fluorescence-Based Methods

Derivatives of this compound are utilized as fluorescent probes for the detection of nucleic acids. The derivative 4,4'-diazidostilbene-2,2'-disulfonate (DAS) can participate in reactions with nucleic acids, such as the RNA from the Tobacco Mosaic Virus (TMV), enabling sensitive detection for virological studies. Another fluorescent analogue, 4-(N-2,4-dinitrophenylamino)-4'-(N,N'-dimethylamino)stilbene (StDNP), has been used to investigate the molecular dynamics of antibody binding sites, with the potential for broader application in studying local dynamics in proteins and nucleic acids.

Investigation of Anion Transport Inhibition Mechanisms in Biological Systems

This compound-2,2'-disulfonic acid (DNDS) is a well-characterized inhibitor of anion transport across cell membranes, particularly through the Band 3 anion exchange protein in human erythrocytes (red blood cells). It acts as a reversible, competitive inhibitor, binding to the outward-facing conformation of the transport site. This inhibitory action has been instrumental in elucidating the mechanism of anion exchange. For instance, studies have shown that DNDS can inhibit the transport of glycine, which is co-transported with a proton via Band 3. The apparent inhibition constant for DNDS in this system was found to be 4 µM in the presence of 150 mM chloride. However, in some contexts, such as high-pressure-induced hemolysis, DNDS showed little effect compared to other covalently binding inhibitors.

| Biological System | Target Protein | Mechanism of Inhibition | Key Finding | Reference |

|---|---|---|---|---|

| Human Erythrocytes | Band 3 | Reversible, competitive inhibition | Inhibits glycine-proton cotransport | |

| Human Erythrocytes | Band 3 | Binds to outward-facing transport site | Binding affinity is pH-dependent | |

| Human Erythrocytes | Band 3 | Inhibition of PLP transport | Labeling of the 35,000-dalton fragment of Band 3 is inhibited by DNDS |

Modulation of DNA Repair Protein Activity (e.g., RAD51) by Stilbene Derivatives

Derivatives of stilbene have emerged as modulators of DNA repair proteins, offering potential avenues for cancer therapy. The DNA repair protein RAD51, which is central to the homologous recombination (HR) pathway, is a key target. Overexpression of RAD51 is linked to increased survival of cancer cells and resistance to treatments. The stilbene derivative 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) has been identified as an inhibitor of RAD51. DIDS has been shown to inhibit the binding of RAD51 to single-stranded DNA and prevent the formation of D-loops, which are critical steps in the HR process. The isothiocyanate groups of DIDS are considered essential for its inhibitory activity against RAD51.

| Derivative | Mechanism of Action | Effect on RAD51 | Therapeutic Implication | Reference |

|---|---|---|---|---|

| 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) | Inhibits homologous pairing and strand exchange | Prevents RAD51 binding to ssDNA and D-loop formation | Potential to overcome cancer cell resistance to therapy |

Anti-Cancer Research with Dinitrostilbene (B14013056) Derivatives

Several dinitrostilbene derivatives have been synthesized and evaluated for their anti-cancer properties. One study investigated the cytotoxic effects of a series of stilbene derivatives, including 4-hydroxy-2',4'-dinitrostilbene, against HeLa and U87 cancer cell lines. This compound was identified as one of the most active in the study. Further analysis through molecular docking suggested that its anti-cancer activity stems from its interaction with tubulin at the colchicine (B1669291) binding site, leading to the disruption of the microtubular cytoskeleton. Another study showed that while other isothiocyanatostilbenes were potent inhibitors of the c-Met receptor tyrosine kinase, a driver of multiple cancer subtypes, this compound-2,2'-disulfonic acid (DNDS) exhibited a significantly higher IC50, indicating lower potency in this specific assay.

| Derivative | Cancer Cell Lines Tested | Proposed Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 4-hydroxy-2',4'-dinitrostilbene | HeLa, U87 | Interaction with tubulin at the colchicine binding site | Identified as a highly active cytotoxic compound | |

| (E)-2-hydroxy-2',4'-dinitrostilbene | HCT116, MCF-7 | Disruption of the microtubular cytoskeleton | Showed significant cytotoxic activity |

Biosensor Development Utilizing Stilbene Reactivity

While this compound itself is not directly employed in current biosensors, its core structure is fundamental to the development of reactive molecules used in biosensing applications. The reactivity of the stilbene backbone, particularly when functional groups at the 4,4' positions are modified, allows for the creation of specialized probes and cross-linking agents.

The reduction of the nitro groups in this compound-2,2'-disulfonic acid (DNSDA) yields 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA). wikipedia.org This diamino derivative is a key precursor for compounds used in biosensor technology. For instance, derivatives like 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) are known to inhibit the activity of specific proteins, such as RAD51, which is involved in DNA repair. mdpi.com The isothiocyanate groups in DIDS are highly reactive and can form covalent bonds with nucleophilic residues like lysine (B10760008) on proteins, enabling its function as a potent inhibitor. mdpi.com This inhibitory action is being studied for its potential in cancer therapy and highlights the importance of the stilbene scaffold in designing bioactive molecules.

Furthermore, the diazido derivative, 4,4'-diazidostilbene-2,2'-disulfonate (DAZDS), which can be synthesized from the diamine precursor, offers unique photochemical reactivity. Upon exposure to ultraviolet light, the azide groups generate highly reactive nitrene intermediates that can form covalent bonds, a property useful for photo-crosslinking in biosensor and biocatalyst development. For example, such derivatives can be used to immobilize enzymes onto substrates, enhancing their stability and activity for biosensing purposes.

The development of these specialized stilbene derivatives underscores the role of this compound as a foundational molecule. Its chemical structure provides a versatile platform that, through targeted synthesis and modification, leads to compounds with specific functionalities crucial for contemporary biosensor research.

Environmental Science and Remediation Technologies

The widespread use of this compound-2,2'-disulfonic acid (DNSDA) in industrial processes results in challenging wastewater streams characterized by high chemical oxygen demand (COD), salinity, and recalcitrant organic compounds. rsc.orgresearchgate.net Consequently, significant research has been directed towards developing effective environmental technologies for the treatment and remediation of these effluents.

Wastewater Treatment and Resource Recovery from this compound-2,2'-Disulfonic Acid (DNSDA) Effluents

Wastewater from the production of DNSDA and its derivatives, such as 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), presents a significant environmental challenge. uab.catscribd.com Traditional biological treatment methods are often ineffective against the stable aromatic sulfonic acids present in these effluents. researchgate.net Research has explored various methods to address this, including adsorption with activated carbon or lignite (B1179625) powder to reduce COD. scribd.com One study demonstrated that using 3% lignite powder could achieve an 83.87% reduction in COD within two hours. scribd.com

| Method | Objective | Key Reagents/Process | Reported Efficiency/Yield | Reference |

|---|---|---|---|---|

| Adsorption | COD Reduction | 3% Lignite Powder | 83.87% COD reduction in 2 hours | scribd.com |

| Resource Recovery | Production of Paramycin | Oxidation (NaClO), Reduction (Fe powder), Alkaline Fusion | >85% yield of Paramycin from DNSDA | researchgate.netnih.govscilit.com |

| Resource Recovery | Recovery of DNSDA | Acidification and Reduction | ~90% recovery of lost DNSDA | researchgate.netresearchgate.net |

Photocatalytic Degradation Strategies for Stilbene Pollutants

Photocatalysis represents a promising advanced oxidation process for the mineralization of persistent organic pollutants like stilbene derivatives. Direct photolysis of 4,4′-dinitrostilbene-2,2′-disulfonate (DNSDA) under UV light primarily leads to a reversible trans-cis isomerization, with actual degradation occurring at a very low quantum yield. researchgate.net This makes direct light-based degradation inefficient for wastewater treatment.

However, photocatalysis using a semiconductor like titanium dioxide (TiO₂) significantly enhances the degradation rate. researchgate.netmdpi.com Under UV irradiation, TiO₂ generates highly reactive hydroxyl radicals that can break down the stable stilbene structure. mdpi.comresearchgate.net Studies have shown that the Fe²⁺/H₂O₂/UV (photo-Fenton) process can be even more rapid than TiO₂/UV for the mineralization of DNSDA and its amino derivatives. researchgate.net The degradation products from these advanced oxidation processes typically include aromatic aldehydes and carboxylic acids, which are then further mineralized to CO₂, water, and inorganic salts. researchgate.net

| Degradation Method | Primary Outcome | Relative Efficiency | Reference |

|---|---|---|---|

| Direct UV Photolysis | Reversible trans-cis isomerization | Low degradation quantum yield | researchgate.net |

| TiO₂/UV Photocatalysis | Mineralization to CO₂, water, and inorganic salts | More efficient than direct photolysis | researchgate.net |

| Fe²⁺/H₂O₂/UV (Photo-Fenton) | Mineralization to CO₂, water, and inorganic salts | More rapid than TiO₂/UV | researchgate.net |

Thermohydrolysis in Supercritical Water for Recalcitrant Organic Compound Removal

Thermohydrolysis in supercritical water is an advanced technology for treating highly recalcitrant organic waste. pb.edu.ple3s-conferences.orgresearchgate.net This process utilizes the unique properties of water above its critical point (374°C and 22.1 MPa), where it acts as a non-polar solvent with high reactivity. researchgate.net

Research on the treatment of wastewater containing this compound-2,2'-disulfonic acid (DNSDS) using this method has shown promising results. pb.edu.ple3s-conferences.orgresearchgate.net The process effectively decomposes these complex and toxic compounds into simpler, less harmful substances. e3s-conferences.org A key finding is the significant reduction in the toxicity of the treated effluent and a substantial increase in its biodegradability. e3s-conferences.orgresearchgate.net This suggests that supercritical water thermohydrolysis can be an effective pre-treatment step, converting non-biodegradable pollutants into a form that can be handled by conventional biological wastewater treatment plants. e3s-conferences.org

Electrochemical Approaches for Nitroaromatic Compound Detection and Removal

Electrochemical methods offer a versatile platform for both the detection and degradation of nitroaromatic compounds like this compound. The electrochemical reduction of these compounds at an electrode surface provides a basis for their analytical determination. researchgate.net Techniques like cyclic voltammetry can be used to study the reduction potentials of dinitroaromatics, allowing for their detection and characterization in a sample. researchgate.net For instance, the electrochemical reduction of cis-4,4′-Dinitrostilbene has been shown to catalyze its isomerization to the more stable trans isomer. researchgate.net

For remediation, electrochemical oxidation is a powerful technique for treating wastewater containing persistent organic pollutants. axinewater.comjetir.orgbtlliners.com This advanced oxidation process generates strong oxidizing agents, such as hydroxyl radicals, directly on the electrode surface. mdpi.com These radicals can non-selectively attack and mineralize recalcitrant organic molecules, breaking them down into carbon dioxide, water, and other simple inorganic compounds. axinewater.commdpi.com This approach avoids the need for adding chemical reagents and can be highly effective for wastewaters that are resistant to other forms of treatment. jetir.org The efficiency of electrochemical treatment can be high, with significant reductions in COD and the complete oxidation of target organic contaminants. axinewater.com

Fluorescence-Based Detection and Analysis of Microplastics

The detection and identification of microplastics in environmental samples is a pressing challenge. While the core stilbene structure is relevant to fluorescent compounds, current research on fluorescence-based microplastic detection highlights the use of a specific derivative, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), rather than this compound itself. nih.govscispace.comnih.gov

DANS is a fluorescent dye whose emission spectrum is highly sensitive to the polarity of its microenvironment, a property known as solvatochromism. nih.gov When DANS is absorbed by different types of plastic polymers, its fluorescence emission shifts. nih.gov Under UV illumination, various microplastics stained with DANS will glow with different colors, ranging from blue to red, depending on the polarity of the polymer. nih.govnih.gov This allows for the straightforward visual identification of different microplastic types. nih.govnih.gov This technique can be coupled with fluorescence microscopy and spectral analysis for the rapid detection, quantification, and identification of microplastic particles in water samples. nih.gov While other fluorescent dyes like Nile Red are also used for this purpose, the solvatochromic properties of DANS offer a powerful and sensitive tool for microplastic analysis. nih.govmit.edufrontiersin.org

Environmental Fate, Ecotoxicology, and Risk Assessment of 4,4 Dinitrostilbene

Environmental Persistence and Degradation Pathways

The persistence of 4,4'-Dinitrostilbene (B1234727) and its derivatives in the environment is a key factor in assessing its potential impact. Degradation can occur through biological, photochemical, and other chemical processes.